molecular formula C18H9N3O2 B159762 Meridine CAS No. 129722-90-3

Meridine

Cat. No. B159762
CAS RN: 129722-90-3
M. Wt: 299.3 g/mol
InChI Key: QSJNAFJALFWFMT-UHFFFAOYSA-N
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Description

Meridine, also known as 2,5-dimethoxy-4-iodoamphetamine (DOI), is a psychedelic drug that belongs to the amphetamine class of compounds. It is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the effects of psychedelics on the brain.

Scientific Research Applications

Antifungal Activity

Meridine, a polycyclic alkaloid derived from the marine sponge Corticium sp., demonstrates significant antifungal properties. Research has shown its effectiveness against various fungi including Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Epidermophyton floccosum. Its mechanism of action involves the inhibition of nucleic acid biosynthesis (McCarthy et al., 1992).

Antitumor Activities

Meridine and its analogues have been studied for their antitumor activities. A study synthesized 24 analogues of meridine and tested them on various human cancer cell lines, including glioblastomas and breast, colon, lung, prostate, and bladder cancers. Some of these compounds showed significantly higher in vitro antitumor activity than meridine, making them promising candidates for further pharmacological investigation (Delfourne et al., 2001).

Interaction with DNA

Meridine has been shown to stabilize G-quadruplexes and inhibit telomerase in vitro. It interacts with various DNA structures including duplexes, triplexes, and quadruplexes, exhibiting a preference for quadruplexes. This property makes meridine a strong telomerase inhibitor and potentially useful in antitumor applications (Guittat et al., 2005).

properties

CAS RN

129722-90-3

Product Name

Meridine

Molecular Formula

C18H9N3O2

Molecular Weight

299.3 g/mol

IUPAC Name

6,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dione

InChI

InChI=1S/C18H9N3O2/c22-12-6-8-20-17-14(12)15-13-10(5-7-19-16(13)18(17)23)9-3-1-2-4-11(9)21-15/h1-8H,(H,20,22)

InChI Key

QSJNAFJALFWFMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O

synonyms

meridine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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